LASSBio-785 was synthesized as part of a series of derivatives aimed at enhancing the vasodilatory effects observed in related compounds. It belongs to the class of N-acylhydrazones, which are organic compounds characterized by the presence of a hydrazone functional group (. This compound has been evaluated for its biological activity, particularly in relation to cardiovascular effects and sedative properties.
LASSBio-785 exhibits a distinct molecular structure characterized by:
The molecular formula for LASSBio-785 is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. X-ray crystallography studies have shown that LASSBio-785 adopts a synperiplanar conformation, which is crucial for its biological activity.
LASSBio-785 participates in several chemical reactions typical for N-acylhydrazones:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions.
LASSBio-785 exhibits its pharmacological effects primarily through interaction with specific receptors in the central nervous system and cardiovascular system:
The mechanism underlying these actions involves complex biochemical pathways that enhance vascular relaxation while also influencing neurotransmitter systems associated with sedation.
LASSBio-785 possesses several notable physical and chemical properties:
These properties are essential for assessing the compound's suitability for pharmaceutical applications.
LASSBio-785 has been investigated for various scientific applications:
Ongoing research aims to elucidate further its therapeutic potential and optimize its pharmacological profile for clinical applications.
LASSBio-785 emerged from systematic optimization of LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone), a prototype N-acylhydrazone (NAH) compound derived from safrole—a natural product abundant in Ocotea pretiosa native to Brazil [1] [5]. LASSBio-294 exhibited potent positive inotropic effects in cardiac tissues, increasing contractility by 128% in isolated rat hearts at 25 µM and up to 201.5% in ventricular muscles at 200 µM [2] [5]. Mechanistically, it enhanced sarcoplasmic reticulum (SR) calcium handling, boosting Ca²⁺ uptake by 40% without altering contractile protein sensitivity to calcium [5]. However, its moderate vasodilatory activity (IC₅₀: 74 µM in aortic rings) and limited central nervous system (CNS) penetration prompted structural refinement [1] [6].
LASSBio-785 (N-methyl 2-thienylidene 3,4-benzoylhydrazine) was designed through strategic N-methylation of the hydrazone moiety in LASSBio-294 [1] [6]. This modification:
Property | LASSBio-294 | LASSBio-785 |
---|---|---|
Chemical Structure | Non-methylated NAH | N-Methylated NAH |
Vasodilatory IC₅₀ | 74 µM | 10.2 ± 0.5 µM |
Cardiac Inotropy | +++ (201.5% at 200µM) | Minimal |
Dominant Conformation | Hair-pin | U-shaped |
A₂AR Intrinsic Efficacy | Weak inverse agonist | Weak partial agonist |
The development of LASSBio-785 addressed dual objectives:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3